AZ12441970 - 929551-91-7

AZ12441970

Catalog Number: EVT-261559
CAS Number: 929551-91-7
Molecular Formula: C27H41N7O4
Molecular Weight: 527.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ12441970 is a potent toll-like receptor 7 agonist (TLR7 agonist). AZ12441970 showed efficacy in a mouse allergic airway model with minimal induction of systemic IFN-α, consistent with the low plasma levels of compound. AZ12441970 induced high levels of the notch ligands Dll1 and Dll4 mRNA, whereas immobilized DLL4 resulted in the suppression of IL-5 production.
Overview

AZ12441970 is a chemical compound classified as a selective agonist for Toll-like receptor 7 (TLR7). It is part of a series of compounds designed to activate the immune response, particularly in the context of allergic diseases and cancer therapy. The compound is characterized by its unique ester structure, which is rapidly metabolized in plasma to reduce systemic exposure while maintaining local efficacy. This property positions AZ12441970 as a candidate for localized treatment strategies, minimizing potential side effects associated with systemic administration.

Source and Classification

AZ12441970 was developed by researchers at AstraZeneca and Dainippon Sumitomo Pharma Co., Ltd. It falls under the category of "antedrugs," which are designed to be locally active and quickly metabolized to inactive forms upon entering systemic circulation. This approach aims to enhance therapeutic effects while mitigating adverse reactions associated with systemic drug exposure .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ12441970 involves several steps typical for the preparation of ester compounds. The process begins with the formation of a core structure based on 8-oxoadenine derivatives, which are modified through various chemical reactions to introduce functional groups necessary for TLR7 activation.

Key steps in the synthesis include:

  1. Formation of the Ester Linkage: The compound features an ester group that is crucial for its pharmacological activity. The ester bond is designed to be cleaved rapidly by plasma esterases, leading to a metabolite with significantly reduced activity.
  2. Functional Group Modifications: Various substituents are introduced at specific positions on the purine ring and the phenyl moiety to enhance selectivity and efficacy towards TLR7. These modifications are guided by structure-activity relationship studies that inform optimal configurations for biological activity.
  3. Purification and Characterization: After synthesis, AZ12441970 undergoes purification processes such as chromatography to isolate the desired compound from by-products and unreacted materials. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity .
Molecular Structure Analysis

Structure and Data

AZ12441970 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₈H₂₃N₅O₄, indicating a substantial presence of nitrogen and oxygen atoms, which are critical for its biological activity.

Key structural features include:

  • Ester Group: Facilitates rapid metabolism.
  • 8-Oxoadenine Core: Essential for TLR7 interaction.
  • Substituted Phenyl Ring: Enhances binding affinity and selectivity towards TLR7.

The three-dimensional conformation plays a significant role in its interaction with biological targets, influencing both efficacy and safety profiles .

Chemical Reactions Analysis

Reactions and Technical Details

AZ12441970 undergoes specific chemical reactions that are crucial for its function as a TLR7 agonist:

  1. Ester Hydrolysis: In plasma, AZ12441970 is rapidly hydrolyzed by esterases, converting it into an inactive acid metabolite. This reaction is pivotal in controlling systemic exposure while allowing local activation of immune pathways.
  2. Binding Interactions: The compound engages in hydrogen bonding and hydrophobic interactions with TLR7, which triggers downstream signaling pathways associated with immune activation.
  3. Metabolic Stability Assessments: Studies have shown that AZ12441970 exhibits metabolic instability, leading to quick clearance from circulation, which is advantageous for minimizing systemic side effects while retaining local therapeutic effects .
Mechanism of Action

Process and Data

The mechanism of action for AZ12441970 revolves around its role as a selective agonist for TLR7:

  1. Activation of TLR7: Upon administration, AZ12441970 binds specifically to TLR7 on immune cells, such as dendritic cells and macrophages.
  2. Cytokine Production: This binding initiates a cascade of signaling events that lead to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α) and inhibition of interleukin-5 (IL-5) production.
  3. Local Immune Response: The localized release of cytokines enhances the immune response against allergens or tumor cells while limiting systemic exposure due to rapid metabolism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ12441970 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 365.4 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous environments.
  • Stability: Metabolically unstable in plasma due to rapid hydrolysis; this property is beneficial for targeted therapeutic applications.

These properties dictate its formulation strategies in pharmaceutical development, influencing routes of administration and dosage forms .

Applications

Scientific Uses

AZ12441970 has potential applications in various scientific fields:

  1. Allergic Disease Treatment: Its ability to selectively activate TLR7 makes it suitable for treating allergic conditions by modulating local immune responses without significant systemic effects.
  2. Cancer Immunotherapy: The compound may be utilized in cancer therapies aimed at enhancing anti-tumor immunity through localized immune activation.
  3. Research Tool: As a selective TLR7 agonist, AZ12441970 serves as a valuable tool in immunological research, helping elucidate the roles of TLRs in immune responses .
Introduction to Toll-Like Receptor 7 (TLR7) Agonists in Immunomodulation

AZ12441970: A Case Study in Antedrug Design

Chemical Structure and Metabolic Design: AZ12441970, developed collaboratively by AstraZeneca and Dainippon Sumitomo Pharma, exemplifies the application of the antedrug principle to TLR7 agonism. Chemically, it is described as: methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)propyl)(3-(dimethylamino)propyl)amino)phenyl)acetate [2]. Its core structure belongs to the 8-oxoadenine derivative class. The critical design feature is the inclusion of a methyl ester group. This ester renders AZ12441970 susceptible to rapid hydrolysis by plasma esterases, converting it into its corresponding carboxylic acid metabolite, AZ12443988 (2-(3-(((3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)propyl)(3-(dimethylamino)propyl)amino)phenyl)acetic acid) [2].

Pharmacological Profile:

  • In Vitro Potency and Selectivity: AZ12441970 is a potent and selective agonist for human TLR7. Reporter cell assays (HEK293-hTLR7) confirm its activity, with no crossover agonism observed at TLR8. This selectivity is crucial for eliciting a defined immunomodulatory profile [2].
  • Metabolic Instability and Reduced Metabolite Activity: AZ12441970 demonstrates marked instability in plasma across species (human, mouse, rat), undergoing rapid hydrolysis to AZ12443988 with half-lives typically under 10 minutes. Crucially, the acid metabolite AZ12443988 exhibits substantially reduced TLR7 agonist activity—reportedly 100-1000 fold lower—in various cellular assays using human and mouse primary cells (e.g., splenocytes, mononuclear cells) [2]. This confirms the successful metabolic deactivation strategy.
  • Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship: Studies in mice following intranasal or intratracheal administration revealed that AZ12441970 provided short-term, localized exposure sufficient to activate the lung IFN pathway. Despite inducing robust local effects, systemic plasma levels of the parent compound remained very low due to rapid hydrolysis. Consequently, induction of systemic IFN-α was minimal, aligning with the antedrug design goal [2].

Efficacy in Preclinical Models: AZ12441970 demonstrated significant efficacy in a mouse allergic airway inflammation model (ovalbumin or house dust mite sensitization/challenge). Key findings included:

  • Reduction in hallmark features of allergic inflammation: eosinophil infiltration, Th2 cytokines (IL-4, IL-5, IL-13), and airway hyperreactivity.
  • Induction of IFN-α and downstream IFN-responsive genes locally in the lung tissue.
  • Critically, efficacy occurred with minimal detectable elevation of systemic IFN-α levels, directly attributable to its rapid metabolic deactivation in the circulation [2] [4].

Mechanistic Insight: The efficacy of AZ12441970 involves IFN-α-dependent suppression of IL-5 production within the lung environment. Furthermore, its rapid hydrolysis profile ensures that even transient local exposure within the airway mucosa is sufficient to initiate this beneficial immunomodulatory cascade without triggering widespread systemic cytokine release [2].

Therapeutic Implications: AZ12441970 validates the antedrug approach for locally administered TLR7 agonists targeting allergic airway diseases like asthma and allergic rhinitis. Its design aims to harness the beneficial Th1-skewing, Treg-inducing, and potentially bronchodilatory effects of TLR7 activation specifically within the respiratory tract, while mitigating the systemic side effects that have plagued earlier systemic TLR7 agonists. Although clinical development status isn't detailed in the available sources, its robust preclinical profile establishes it as a significant proof-of-concept compound in the field of targeted immunomodulation [2] [4].

Chemical Compounds Mentioned in the Article:

  • AZ12441970
  • AZ12443988 (Metabolite of AZ12441970)
  • SM-324405 (Related TLR7 antedrug)
  • Imiquimod
  • Resiquimod (R848)
  • GSK2245035
  • AZD8848
  • 852A
  • SM-324406 (Acid Metabolite of SM-324405)

Properties

CAS Number

929551-91-7

Product Name

AZ12441970

IUPAC Name

methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-(dimethylamino)propyl)amino)methyl)phenyl)acetate

Molecular Formula

C27H41N7O4

Molecular Weight

527.67

InChI

InChI=1S/C27H41N7O4/c1-5-6-16-38-26-30-24(28)23-25(31-26)34(27(36)29-23)15-9-14-33(13-8-12-32(2)3)19-21-11-7-10-20(17-21)18-22(35)37-4/h7,10-11,17H,5-6,8-9,12-16,18-19H2,1-4H3,(H,29,36)(H2,28,30,31)

InChI Key

OULXSRDSTASMNN-UHFFFAOYSA-N

SMILES

O=C(OC)CC1=CC=CC(CN(CCCN2C(NC3=C(N)N=C(OCCCC)N=C23)=O)CCCN(C)C)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

AZ12441970; AZ-12441970; AZ 12441970.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.